molecular formula C14H13F2NO2 B2782527 3,4-difluoro-N-[1-(furan-3-yl)propan-2-yl]benzamide CAS No. 1795441-72-3

3,4-difluoro-N-[1-(furan-3-yl)propan-2-yl]benzamide

Cat. No.: B2782527
CAS No.: 1795441-72-3
M. Wt: 265.26
InChI Key: AZCZQIAFIDTZST-UHFFFAOYSA-N
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Description

3,4-difluoro-N-[1-(furan-3-yl)propan-2-yl]benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core substituted with two fluorine atoms at the 3 and 4 positions, and a furan ring attached to a propan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-[1-(furan-3-yl)propan-2-yl]benzamide typically involves multiple steps:

    Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the propan-2-yl group: This step involves the alkylation of the furan ring using suitable alkylating agents.

    Formation of the benzamide core: The benzamide core is synthesized by reacting 3,4-difluorobenzoyl chloride with an appropriate amine under basic conditions.

    Coupling of the furan and benzamide moieties: The final step involves coupling the furan ring with the benzamide core using suitable coupling reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-[1-(furan-3-yl)propan-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The benzamide core can be reduced to form corresponding amines.

    Substitution: The fluorine atoms on the benzamide core can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Furanones or other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Substituted benzamides with different functional groups replacing the fluorine atoms.

Scientific Research Applications

3,4-difluoro-N-[1-(furan-3-yl)propan-2-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential antibacterial, antifungal, or anticancer activities.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It can be used to study the interactions of benzamide derivatives with biological targets such as enzymes and receptors.

    Industrial Applications: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-[1-(furan-3-yl)propan-2-yl]benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the furan ring and fluorine atoms can enhance its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    3,4-difluorobenzamide: Lacks the furan ring and propan-2-yl group, making it less complex.

    N-(1-(furan-3-yl)propan-2-yl)benzamide: Lacks the fluorine atoms, which may affect its reactivity and binding properties.

    3,4-difluoro-N-(1-(furan-2-yl)propan-2-yl)benzamide: Similar structure but with the furan ring attached at a different position.

Uniqueness

3,4-difluoro-N-[1-(furan-3-yl)propan-2-yl]benzamide is unique due to the presence of both the furan ring and the fluorine atoms, which can enhance its chemical reactivity and biological activity. The specific arrangement of these functional groups can lead to unique interactions with biological targets and distinct chemical properties.

Properties

IUPAC Name

3,4-difluoro-N-[1-(furan-3-yl)propan-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2NO2/c1-9(6-10-4-5-19-8-10)17-14(18)11-2-3-12(15)13(16)7-11/h2-5,7-9H,6H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZCZQIAFIDTZST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=COC=C1)NC(=O)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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